molecular formula C24H18FN5O2 B5352333 4-(4-fluorophenyl)-N-[(Z)-1-(3-nitrophenyl)ethylideneamino]-6-phenylpyrimidin-2-amine

4-(4-fluorophenyl)-N-[(Z)-1-(3-nitrophenyl)ethylideneamino]-6-phenylpyrimidin-2-amine

Cat. No.: B5352333
M. Wt: 427.4 g/mol
InChI Key: LAEZOPXWDZHZJL-NTFVMDSBSA-N
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Description

4-(4-fluorophenyl)-N-[(Z)-1-(3-nitrophenyl)ethylideneamino]-6-phenylpyrimidin-2-amine is a complex organic compound with significant potential in various scientific fields. This compound is characterized by its unique structure, which includes fluorophenyl, nitrophenyl, and phenylpyrimidinamine groups. Its distinct chemical properties make it a subject of interest in research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-fluorophenyl)-N-[(Z)-1-(3-nitrophenyl)ethylideneamino]-6-phenylpyrimidin-2-amine typically involves multi-step organic reactions. One common method includes the condensation of 4-fluoroaniline with 3-nitrobenzaldehyde under acidic conditions to form the intermediate Schiff base. This intermediate is then reacted with 6-phenylpyrimidin-2-amine in the presence of a suitable catalyst to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-throughput screening and process optimization techniques is crucial in scaling up the synthesis from laboratory to industrial scale.

Chemical Reactions Analysis

Types of Reactions

4-(4-fluorophenyl)-N-[(Z)-1-(3-nitrophenyl)ethylideneamino]-6-phenylpyrimidin-2-amine can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Reduction: The compound can be oxidized to form corresponding oxides.

    Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen gas, palladium catalyst.

    Reduction: Oxidizing agents like potassium permanganate.

    Substitution: Nucleophiles like sodium methoxide.

Major Products Formed

    Oxidation: Amino derivatives.

    Reduction: Oxides.

    Substitution: Substituted derivatives with different nucleophiles.

Scientific Research Applications

4-(4-fluorophenyl)-N-[(Z)-1-(3-nitrophenyl)ethylideneamino]-6-phenylpyrimidin-2-amine has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-(4-fluorophenyl)-N-[(Z)-1-(3-nitrophenyl)ethylideneamino]-6-phenylpyrimidin-2-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The pathways involved may include inhibition of specific enzymes or activation of signaling pathways, leading to the desired biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 4-(4-fluorophenyl)-2-(4-nitrophenyl)-5-(4-pyridyl)-1H-imidazole
  • 2-cyclopropyl-4-(4-fluorophenyl)quinoline-3-acrylaldehyde

Uniqueness

4-(4-fluorophenyl)-N-[(Z)-1-(3-nitrophenyl)ethylideneamino]-6-phenylpyrimidin-2-amine stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

4-(4-fluorophenyl)-N-[(Z)-1-(3-nitrophenyl)ethylideneamino]-6-phenylpyrimidin-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H18FN5O2/c1-16(19-8-5-9-21(14-19)30(31)32)28-29-24-26-22(17-6-3-2-4-7-17)15-23(27-24)18-10-12-20(25)13-11-18/h2-15H,1H3,(H,26,27,29)/b28-16-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LAEZOPXWDZHZJL-NTFVMDSBSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=NNC1=NC(=CC(=N1)C2=CC=C(C=C2)F)C3=CC=CC=C3)C4=CC(=CC=C4)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C(=N/NC1=NC(=CC(=N1)C2=CC=C(C=C2)F)C3=CC=CC=C3)/C4=CC(=CC=C4)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H18FN5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

427.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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